molecular formula C21H22ClN3O4S B2354883 8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-96-1

8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2354883
CAS No.: 1021101-96-1
M. Wt: 447.93
InChI Key: AKOCOSGSOLBZGQ-UHFFFAOYSA-N
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Description

The compound “8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It is a complex organic molecule that contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction sequence . The key intermediate in the synthesis of spirotetramat, a related compound, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature . Molecular docking analysis suggests that the benzyl groups of a similar compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Other reactions include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Scientific Research Applications

Antimicrobial and Detoxification Applications

The compound's derivatives have been explored for their antimicrobial properties. For example, a study by Ren et al. (2009) discusses N-halamine precursors, including a structurally similar compound, synthesized and bonded to cotton fabrics, showing antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli. These findings indicate potential for detoxification applications.

Neuropharmacological Applications

Research has investigated the neuropharmacological potential of this compound. In the study by Obniska et al. (2006), derivatives of this compound were synthesized and evaluated for anticonvulsant and neurotoxic properties, showing potential as anticonvulsant agents. Similarly, Madaiah et al. (2012) explored novel derivatives for their anticonvulsant activity, indicating potential applications in treating seizure disorders.

Myelostimulating Activity

The myelostimulating activity of derivatives of this compound has been studied. In the research by Yu et al. (2018), spiroconnected N-alkoxyalkylpiperidine hydantoins were found to exhibit myelostimulating activity, suggesting potential use in treatments related to bone marrow hematopoiesis.

Anticonvulsant Properties

Further research into the compound's anticonvulsant properties is demonstrated in the study by Kamiński et al. (2008). They synthesized new derivatives and tested their anticonvulsant properties, contributing to the understanding of potential applications in managing seizure disorders.

Hypoglycemic Activity

The hypoglycemic potential of derivatives is also noteworthy. Iqbal et al. (2012) synthesized derivatives that exhibited significant hypoglycemic activity in in-vivo studies, suggesting possible applications in diabetes management.

Biocidal Properties

The biocidal properties of this compound's derivatives were highlighted by Ren et al. (2013). They incorporated a similar compound into nanofibrous composites, demonstrating antimicrobial properties and potential applications in filtration systems.

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c22-17-8-4-5-9-18(17)30(28,29)24-14-11-21(12-15-24)19(26)25(20(27)23-21)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOCOSGSOLBZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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